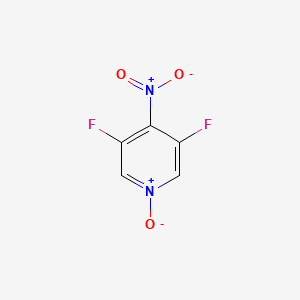
3,5-difluoro-4-nitropyridine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-nitropyridine 1-oxide is a fluorinated heterocyclic compound with the molecular formula C5H2F2N2O3 It is a derivative of pyridine, where two hydrogen atoms are replaced by fluorine atoms at positions 3 and 5, and a nitro group is attached at position 4 The compound also contains an N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-nitropyridine 1-oxide typically involves the nitration of 3,5-difluoropyridine N-oxide. One common method includes the reaction of 3,5-difluoropyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-nitropyridine 1-oxide may involve continuous flow synthesis techniques to enhance yield and efficiency. The process involves the nitration of pyridine N-oxide derivatives in a continuous flow reactor, which allows for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at positions 3 and 5 can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The N-oxide group can be oxidized further under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, sodium thiophenoxide, and ammonia are common nucleophiles used in substitution reactions.
Oxidation: Strong oxidizing agents such as peracids can be used to oxidize the N-oxide group.
Major Products Formed
Nucleophilic Substitution: Products include 3,5-diamino-4-nitropyridine and 3,5-dithio-4-nitropyridine.
Reduction: The major product is 3,5-difluoro-4-aminopyridine.
Oxidation: Further oxidized products of the N-oxide group.
Applications De Recherche Scientifique
3,5-Difluoro-4-nitropyridine 1-oxide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its bioactive properties.
Materials Science: It is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-nitropyridine 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-4-nitropyridine 1-oxide
- 3,5-Dibromo-4-nitropyridine 1-oxide
- 3,5-Difluoro-2,4,6-triazidopyridine
Uniqueness
3,5-Difluoro-4-nitropyridine 1-oxide is unique due to the presence of both fluorine atoms and a nitro group on the pyridine ring, which imparts distinct electronic properties. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of bioactive molecules .
Propriétés
Numéro CAS |
210169-08-7 |
|---|---|
Formule moléculaire |
C5H2F2N2O3 |
Poids moléculaire |
176.08 g/mol |
Nom IUPAC |
3,5-difluoro-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H2F2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H |
Clé InChI |
LAKRQVQAERSDJH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=[N+]1[O-])F)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid](/img/structure/B14147389.png)
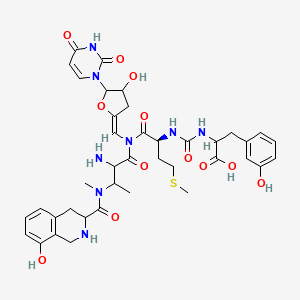
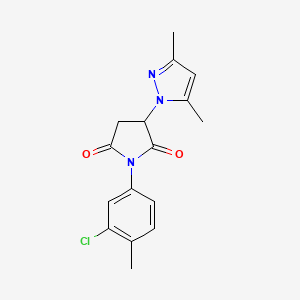
![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)
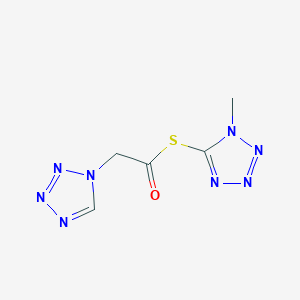
![(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one](/img/structure/B14147416.png)
![2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B14147417.png)
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-](/img/structure/B14147422.png)
![4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14147425.png)
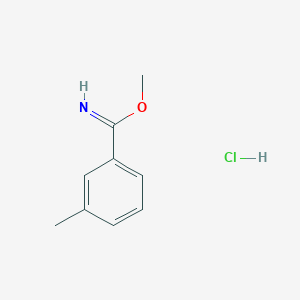
![2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide](/img/structure/B14147437.png)
![N'-[(E)-pyridin-3-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14147452.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)

